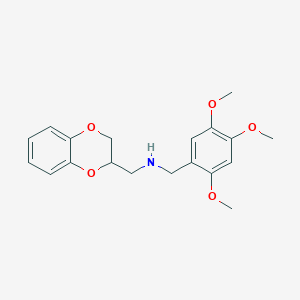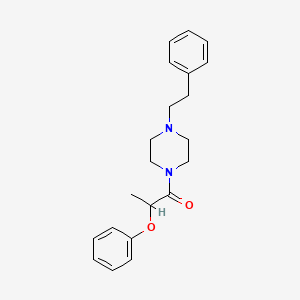
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized in the 1970s by Alexander Shulgin, who described its effects as being similar to those of LSD. TMA-2 has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine acts on the serotonin system in the brain, binding to 5-HT2A receptors and stimulating the release of serotonin. This results in changes in perception, mood, and cognition, which are responsible for the psychedelic effects of the drug. (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine also affects other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has been shown to have a number of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also affects the activity of certain brain regions, including the prefrontal cortex and the default mode network, which are involved in mood regulation and self-referential thinking. (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, it also has some limitations, including its potential for abuse and the need for specialized equipment and facilities for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for research on (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine, including further studies of its therapeutic potential in the treatment of depression, anxiety, and addiction. Other areas of research could include investigations into the molecular mechanisms underlying its effects on the brain, as well as the development of new analogs with improved therapeutic properties. Additionally, further research could explore the potential risks and benefits of (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine use, including its potential for abuse and the long-term effects of its use on brain function and mental health.
Synthesemethoden
The synthesis of (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with 2,4,5-trimethoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. Studies have shown that (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has a similar mechanism of action to other psychedelic drugs, such as LSD and psilocybin, which have been shown to have antidepressant effects. (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has also been studied for its potential use in the treatment of addiction, with some studies suggesting that it may be effective in reducing cravings for drugs such as cocaine and methamphetamine.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-21-17-9-19(23-3)18(22-2)8-13(17)10-20-11-14-12-24-15-6-4-5-7-16(15)25-14/h4-9,14,20H,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBQTQFQILWSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2COC3=CC=CC=C3O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4,5-trimethoxybenzyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4985930.png)

![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4985950.png)
![5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4985962.png)
![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)
![1-ethyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B4986000.png)

![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)
